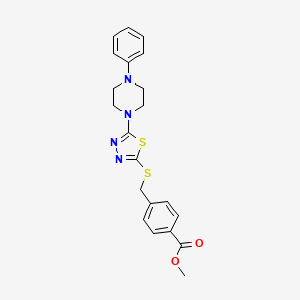

Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that draws interest in fields like medicinal chemistry and pharmacology. Known for its unique structure combining a piperazine ring, a thiadiazole ring, and a benzoate ester, this compound shows potential in various biochemical applications.

Mecanismo De Acción

Target of Action

Compounds containing phenylpiperazine moiety are known to interact with various receptors in the central nervous system . The thiadiazole ring is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Mode of Action

Thiadiazole derivatives can interact with biological targets and cause changes that result in their observed effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their observed biological activities .

Result of Action

Based on its structural components, it could potentially have a range of effects depending on its specific targets and mode of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate generally involves multiple steps. It starts with the preparation of 4-phenylpiperazine which reacts with 1,3,4-thiadiazole-2-thiol under specific conditions to form the desired intermediate. The final step involves the esterification with methyl 4-bromomethylbenzoate under controlled conditions such as the presence of a base like potassium carbonate and appropriate solvents like acetonitrile.

Industrial Production Methods

The industrial production method would likely scale up these laboratory processes, optimizing reaction conditions to increase yield and reduce costs. Using continuous flow reactors and catalysts might be involved in enhancing reaction efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur-containing thiadiazole moiety.

Reduction: Reduction can occur at the benzoate ester functional group.

Substitution: Nucleophilic substitutions are common at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Common reagents include nucleophiles like sodium methoxide or potassium hydroxide.

Major Products

Oxidation can yield sulfoxides or sulfones.

Reduction produces the corresponding alcohols.

Substitution typically yields derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is being investigated for its potential in various scientific domains:

Chemistry: As a building block in complex organic syntheses and combinatorial chemistry.

Biology: Evaluated for its role in binding interactions with biomolecules and as a probe in biochemical assays.

Medicine: Potential therapeutic applications, including as an analgesic, antidepressant, or antiparasitic agent due to its structural features.

Industry: Utility in material sciences for designing novel polymers and surface-active agents.

Comparación Con Compuestos Similares

Methyl 4-(((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Methyl 4-(((5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Methyl 4-(((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

There's a rich world of chemistry to explore here. Is there any specific aspect that you’d like to delve deeper into?

Actividad Biológica

Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that integrates various pharmacologically relevant structural motifs. The compound's potential biological activities are primarily attributed to its unique combination of a thiadiazole ring and a piperazine moiety, which are known for their diverse therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance, compounds with a similar 1,3,4-thiadiazole framework exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .

Table 1: Cytotoxicity Data of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.10 | Apoptosis induction |

| Compound B | HepG2 | 5.36 | Cell cycle arrest |

| Methyl 4... | TBD | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess moderate to good antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives showed efficacy against Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance the antimicrobial properties by facilitating interaction with microbial membranes .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound C | E. coli | Moderate |

| Compound D | S. aureus | Good |

| Methyl 4... | TBD | TBD |

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. Results indicated that modifications in the structural components significantly influenced their biological activity. For example, substituting different groups on the piperazine ring led to variations in IC50 values, emphasizing the importance of structure-activity relationships in drug design .

- Animal Models : In vivo studies using tumor-bearing mice demonstrated that certain thiadiazole compounds could selectively target tumor cells while sparing normal tissues, suggesting a promising therapeutic index for future clinical applications .

Propiedades

IUPAC Name |

methyl 4-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-27-19(26)17-9-7-16(8-10-17)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQUGNRAVGSYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.